molecular formula C10H9FO B1443266 3-(2-Fluorophenyl)cyclobutan-1-one CAS No. 1080636-31-2

3-(2-Fluorophenyl)cyclobutan-1-one

Cat. No. B1443266
M. Wt: 164.18 g/mol
InChI Key: ZNHOEHONJNYTDA-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)cyclobutan-1-one” is a chemical compound with the molecular formula C10H9FO . It is a versatile material used in scientific research. It exhibits complexity with its structure and has various applications, including drug synthesis and organic chemistry studies.


Molecular Structure Analysis

The molecular weight of “3-(2-Fluorophenyl)cyclobutan-1-one” is 164.18 g/mol . It belongs to the family of cyclobutanols, which are cyclic alcohols consisting of a four-membered carbon ring.


Physical And Chemical Properties Analysis

“3-(2-Fluorophenyl)cyclobutan-1-one” is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structures of compounds related to 3-(2-Fluorophenyl)cyclobutan-1-one, such as cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been analyzed using X-ray diffraction methods. These studies provide insights into the puckered conformation of the cyclobutane ring and the spatial arrangement of substituents, which are critical for understanding the chemical behavior and potential applications of these compounds (Reisner et al., 1983).

Novel Compound Synthesis

  • Research has focused on the synthesis of novel compounds containing elements of 3-(2-Fluorophenyl)cyclobutan-1-one's structure. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide demonstrates the versatility of cyclobutane derivatives in synthesizing complex molecules with potential pharmacological applications (McLaughlin et al., 2016).

Cancer Research

  • Cyclobutane derivatives are being investigated for their potential in cancer treatment. Studies on compounds like [rac-1,2-bis(4-fluorophenyl)-ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II) have shown promising tumor-inhibiting properties, suggesting a role for 3-(2-Fluorophenyl)cyclobutan-1-one derivatives in developing new anticancer drugs (Gust et al., 1998).

PET Tracer Development

  • The synthesis of fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), highlights the use of 3-(2-Fluorophenyl)cyclobutan-1-one derivatives in developing positron emission tomography (PET) tracers for tumor delineation (Shoup & Goodman, 1999).

Pharmacological Potential

  • Cyclobutane derivatives, including structures similar to 3-(2-Fluorophenyl)cyclobutan-1-one, are being explored as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This indicates the potential of these compounds in developing new treatments for diseases like diabetes (Liu et al., 2012).

Photocatalysis Applications

  • Compounds with cyclobutane cores are being utilized in photocatalysis. For instance, studies on Ru(bipy)3Cl2 as a visible light photocatalyst for enone cycloadditions demonstrate the potential application of cyclobutane derivatives in organic synthesis and material science (Ischay et al., 2008).

Crystal Structure Studies

  • Investigations into the crystal structure of various cyclobutane derivatives enhance our understanding of their molecular configurations and potential applications in various fields, including medicinal chemistry (Sarı et al., 2002).

Chemical Synthesis and Reactivity

  • Research on the synthesis of cyclobutane derivatives and their reactions, such as the carbanionic rearrangements of halomethylenecyclobutanes, provides valuable insights into the chemical properties and potential industrial applications of these compounds (Du et al., 1998).

Fluorine Chemistry

  • The synthesis and study of monofluorocyclobutanes, achieved through the ring expansion-fluorination of cyclopropylmethanols, expand the understanding of fluorine chemistry and its application in creating novel molecules (Kanemoto et al., 1987).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOEHONJNYTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)cyclobutan-1-one

CAS RN

1080636-31-2
Record name 3-(2-fluorophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Shuai, ZM Li, H Qiu, P Fang, TS Mei - Chinese Journal of Organic …, 2020 - sioc-journal.cn
A nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents has been developed, in which nickel serves both as an initiator for imine radicals and a …
Number of citations: 7 sioc-journal.cn
帅斌, 李兆明, 裘晖, 方萍, 梅天胜 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: mei7900@sioc.ac.cn; pfang@sioc.ac.cn Received November 8, 2019; …
Number of citations: 3 sioc-journal.cn

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